molecular formula C15H16FN3O B7457033 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide

Numéro de catalogue B7457033
Poids moléculaire: 273.30 g/mol
Clé InChI: HSPIJLWXTWEEBL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide, also known as AM-2201, is a synthetic cannabinoid that exhibits high affinity for the cannabinoid receptor CB1. It was first synthesized by Alexandros Makriyannis and his team at Northeastern University in 2008. AM-2201 has gained popularity as a research chemical due to its potent effects on the endocannabinoid system.

Mécanisme D'action

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide acts as a potent agonist at the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide results in a variety of physiological effects, including analgesia, sedation, and appetite stimulation. 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has been shown to produce a variety of biochemical and physiological effects in animal models. In one study, administration of 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide resulted in a decrease in locomotor activity and body temperature in rats. Another study found that 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide produced dose-dependent antinociceptive effects in mice, indicating its potential as an analgesic.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has several advantages as a research chemical, including its high potency and selectivity for the CB1 receptor. However, it also has several limitations, including its potential toxicity and lack of information on its long-term effects. Researchers must exercise caution when working with 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide and follow appropriate safety protocols.

Orientations Futures

There are several potential future directions for research on 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide. One area of interest is its potential as an analgesic, particularly in the treatment of chronic pain. Another area of research could focus on the effects of 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide on the endocannabinoid system and its potential therapeutic applications in conditions such as epilepsy and anxiety disorders. Additionally, further studies are needed to better understand the long-term effects of 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide and its potential for abuse.

Méthodes De Synthèse

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 4-fluoroindole with N-methylpiperazine, followed by reaction with chloroacetyl chloride and subsequent cyclization with sodium hydride. Another method involves the reaction of 4-fluoroindole with 1-(2-bromoethyl)-4-methylpiperazine, followed by cyclization with sodium hydride and acylation with chloroacetyl chloride.

Applications De Recherche Scientifique

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has been used in a variety of scientific research studies, particularly in the field of cannabinoid pharmacology. It has been shown to have high affinity for the CB1 receptor, with an EC50 value of 1.0 nM. 1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide has also been found to have partial agonist activity at the CB2 receptor, with an EC50 value of 3.3 nM.

Propriétés

IUPAC Name

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-17-15(20)14-12-4-2-3-5-13(12)19(18-14)11-8-6-10(16)7-9-11/h6-9H,2-5H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPIJLWXTWEEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C2=C1CCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-N-methyl-4,5,6,7-tetrahydroindazole-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.